molecular formula C18H19NO4 B11263396 1-(3-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)ethanone

1-(3-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)ethanone

Cat. No.: B11263396
M. Wt: 313.3 g/mol
InChI Key: MHJNSAFJAXPKIV-UHFFFAOYSA-N
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Description

1-{3-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is a compound that has garnered significant interest in the field of medicinal chemistry. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, contributing to various biological activities .

Preparation Methods

The synthesis of 1-{3-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE typically involves a one-pot reaction. The process utilizes 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as the activation system . This method is efficient and yields the desired product with good purity. Industrial production methods may involve scaling up this synthetic route while ensuring the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

1-{3-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-{3-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to cell cycle arrest, making the compound a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

1-{3-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE can be compared with other compounds containing the trimethoxyphenyl group, such as:

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating external genital warts.

    Combretastatin: A potent microtubule-targeting agent.

The uniqueness of 1-{3-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE lies in its specific structure, which may offer distinct biological activities and therapeutic potentials .

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

1-[3-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C18H19NO4/c1-12(20)14-6-5-7-15(10-14)19-11-13-8-16(21-2)18(23-4)17(9-13)22-3/h5-11H,1-4H3

InChI Key

MHJNSAFJAXPKIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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